molecular formula C20H14FN B565755 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine CAS No. 1187966-95-5

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine

Cat. No.: B565755
CAS No.: 1187966-95-5
M. Wt: 287.337
InChI Key: ZZGPBPRQERIOPC-UHFFFAOYSA-N
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Description

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine is a synthetic compound that belongs to the class of benzophenanthridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine involves multiple steps, typically starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-10-fluorobenzo[k]phenanthridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine involves its interaction with cellular membranes, leading to lipid peroxidation and protein oxidation. This results in cell damage and necrosis, particularly under phototoxic conditions. The compound does not induce mitochondrial depolarization or lysosomal damage, indicating its primary action is on the cellular membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fully aromatic structure, which contributes to its high antiproliferative activity and phototoxic potential. This distinguishes it from other similar compounds that may have partially saturated structures .

Properties

IUPAC Name

6-cyclopropyl-10-fluorobenzo[k]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,7-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGPBPRQERIOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C4=C2C=CC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 6-Cyclopropyl-10-fluorobenzo[k]phenanthridine in the context of the research paper?

A1: While the research paper focuses on the phototoxicity of Pitavastatin, a HMG-CoA reductase inhibitor, it identifies This compound as a potential photoproduct. [] The study highlights that Pitavastatin, upon exposure to ultraviolet A (UVA) irradiation, can degrade into various photoproducts, including structures resembling benzophenanthridines. This finding is significant because benzophenanthridine derivatives are known to exhibit phototoxic properties.

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